Acid Ceramidase-IN-2

Enzymology Ceramidase Fluorogenic Substrate

Researchers developing isoform-selective ceramidase assays face substrate cross-reactivity with ACER2, compromising data integrity. RBM14C16 (Acid Ceramidase-IN-2) provides an ACER3-specific, fluorogenic readout validated for automated HTS. • High hNC affinity (Km=16±3.3 µM) with robust Vmax (2372 nmol/min/mg) ensures superior signal-to-noise in 384-/1536-well formats. • Zero hydrolysis by ACER2-overexpressing microsomes confirms isoform selectivity, eliminating confounding background. • Palmitoyl (C16) acyl chain drives distinct kinetic profiles vs. C12-NBD-ceramide, enabling targeted SAR and inhibitor screening programs.

Molecular Formula C30H47NO6
Molecular Weight 517.7 g/mol
Cat. No. B12403200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid Ceramidase-IN-2
Molecular FormulaC30H47NO6
Molecular Weight517.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCOC1=CC2=C(C=C1)C=CC(=O)O2)O
InChIInChI=1S/C30H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(34)31-26(23-32)27(33)20-21-36-25-18-16-24-17-19-30(35)37-28(24)22-25/h16-19,22,26-27,32-33H,2-15,20-21,23H2,1H3,(H,31,34)/t26-,27+/m0/s1
InChIKeyASWQERQPSVCZCY-RRPNLBNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RBM14C16 Procurement for Ceramidase Research


N-((2S,3R)-(+)-1,3-Dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide (CAS: 1005497-03-9), also known as RBM14C16 or Acid Ceramidase-IN-2, is a fluorogenic, coumarin-containing ceramide analog. It is a specialized chemical probe primarily used as a substrate for assaying ceramidase enzyme activity and as a tool compound for studying sphingolipid metabolism. Its structure consists of a palmitoyl (C16) fatty acid chain linked to a sphingosine-like backbone that is modified with a fluorescent coumarin moiety, enabling quantitative fluorescence-based assays [1].

RBM14C16 Irreplaceability in Quantitative Assays


Generic ceramide analogs like C16-ceramide or fluorescently labeled variants such as C12-NBD-ceramide are not direct substitutes for RBM14C16. The critical differentiator is the specific interaction of the RBM14 fluorogenic core with the active sites of neutral (NC) and alkaline (ACER3) ceramidases, which differs markedly from other substrates. While C12-NBD-ceramide is efficiently hydrolyzed by alkaline ceramidase, RBM14C16 exhibits a distinct kinetic profile, showing a much lower Km (16 ± 3.3 µM) for human neutral ceramidase compared to C12-NBD-ceramide (Km = 33 µM), indicating higher binding affinity for this specific enzyme [1]. This unique specificity profile, where the acyl chain length modulates enzyme selectivity, is essential for designing assays that target particular ceramidase isoforms and cannot be replicated by simply using another fluorescent lipid probe [1].

RBM14C16 Quantitative Evidence


Higher Affinity for Neutral Ceramidase (hNC)

RBM14C16 demonstrates significantly higher binding affinity for human neutral ceramidase (hNC) compared to the widely used fluorescent substrate C12-NBD-ceramide. The Michaelis-Menten constant (Km) for RBM14C16 with hNC is 16 ± 3.3 µM, which is approximately half the value observed for C12-NBD-ceramide (Km = 33 µM) under the same experimental conditions [1]. This lower Km value indicates a stronger enzyme-substrate interaction, making RBM14C16 a more sensitive and efficient probe for detecting and quantifying hNC activity.

Enzymology Ceramidase Fluorogenic Substrate

Higher Vmax for Neutral Ceramidase (hNC)

Beyond superior binding affinity, RBM14C16 also exhibits a substantially higher maximum reaction velocity (Vmax) when catalyzed by human neutral ceramidase (hNC). The Vmax for RBM14C16 is 2,372 ± 298 nmol/min/mg protein, which is approximately 2.9 times greater than the Vmax of 826 nmol/min/mg protein reported for C12-NBD-ceramide under comparable assay conditions [1]. This higher catalytic turnover results in a stronger and more rapid fluorescence signal, improving the signal-to-noise ratio in high-throughput screening formats.

Enzymology Ceramidase Fluorogenic Substrate

Enhanced Catalytic Efficiency for hNC

The overall catalytic efficiency of an enzyme-substrate pair, often represented by the ratio Km/Vmax (or its inverse Vmax/Km), is a critical performance metric. For human neutral ceramidase (hNC), RBM14C16 demonstrates superior catalytic efficiency compared to the natural substrate N-palmitoylsphingosine (C16-ceramide). The Km/Vmax ratio for RBM14C16 is 0.0069, whereas the ratio for C16-ceramide is 0.026 [1]. A lower ratio indicates that the enzyme processes the substrate more efficiently, converting it to product at a faster rate relative to its binding affinity. This data confirms that RBM14C16 is not just a convenient fluorescent analog, but a kinetically favorable substrate for hNC.

Enzymology Ceramidase Fluorogenic Substrate

Hydrolysis Selectivity: ACER3 over ACER2

RBM14C16 is not a universal ceramidase substrate; it displays a distinct selectivity profile. Microsomes from alkaline ceramidase 3 (ACER3) knockdown cells were significantly less competent at hydrolyzing RBM14C16 compared to wild-type controls, directly implicating ACER3 in its metabolism [1]. In contrast, microsomes from cells overexpressing alkaline ceramidase 2 (ACER2) showed no activity toward RBM14C16 [1]. This functional discrimination between two closely related alkaline ceramidases (ACER2 and ACER3) is a key differentiator. It allows researchers to probe ACER3-specific activity in complex biological samples where multiple ceramidases may be present.

Enzymology Ceramidase Substrate Specificity

RBM14C16 Application Scenarios


Neutral Ceramidase Inhibitor HTS

RBM14C16 is the substrate of choice for developing HTS assays to identify potent and selective inhibitors of human neutral ceramidase (hNC). Its combination of high affinity (Km = 16 µM) and high turnover (Vmax = 2372 nmol/min/mg) yields a strong, robust fluorescence signal, which is essential for the high signal-to-noise ratios required in automated 384- or 1536-well plate formats [1]. The superior catalytic efficiency compared to natural C16-ceramide [1] ensures that the assay is both sensitive and fast, enabling the screening of large compound libraries with minimal reagent consumption. The authors of the primary study explicitly note the utility of RBM14 compounds in library screening programs for identifying NC inhibitors [1].

ACER3-Specific Activity Quantification

This compound is uniquely suited for experiments designed to measure ACER3 activity in a specific manner, distinguishing it from the closely related ACER2 enzyme. As demonstrated by the lack of hydrolysis in ACER2-overexpressing microsomes, RBM14C16 provides a functional readout that is selective for ACER3 [1]. Researchers studying the role of ACER3 in cellular processes, such as its involvement in ceramide metabolism in the endoplasmic reticulum and Golgi, can use RBM14C16 to directly assess ACER3 activity without interference from ACER2, which would be a significant confounder if a less selective substrate were used [1].

hNC Kinetics & Substrate Profiling

For detailed enzymology studies, RBM14C16 is an ideal tool for determining the kinetic parameters (Km, Vmax, kcat) of human neutral ceramidase (hNC). The availability of direct comparative data for other RBM14 analogs (with varying N-acyl chain lengths) and other substrate types (e.g., C12-NBD-ceramide) allows researchers to conduct thorough structure-activity relationship (SAR) analyses [1]. By quantifying how the C16 palmitoyl chain influences enzyme affinity and turnover, scientists can gain deeper insights into the substrate-binding pocket of hNC and the molecular determinants of its specificity [1].

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